molecular formula C7H6F2O2 B586787 3,5-Difluoro-2-methoxyphenol CAS No. 152434-94-1

3,5-Difluoro-2-methoxyphenol

Cat. No.: B586787
CAS No.: 152434-94-1
M. Wt: 160.12
InChI Key: UWWOZCXHOFTWGM-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-methoxyphenol: is an aromatic compound characterized by the presence of two fluorine atoms and a methoxy group attached to a phenol ring

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-2-methoxyphenol typically involves the introduction of fluorine atoms and a methoxy group onto a phenol ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom replaces a hydrogen atom on the aromatic ring. This can be achieved using reagents such as potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and methoxylation reactions. These processes are optimized for high yield and purity, often utilizing catalysts and controlled reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluoro-2-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .

Scientific Research Applications

3,5-Difluoro-2-methoxyphenol has several scientific research applications:

Comparison with Similar Compounds

  • 3,5-Difluoro-4-methoxyphenol
  • 2,4-Difluoro-3-methoxyphenol
  • 3,5-Dichloro-2-methoxyphenol

Comparison: 3,5-Difluoro-2-methoxyphenol is unique due to the specific positioning of the fluorine atoms and the methoxy group on the phenol ring. This configuration can significantly influence its chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of fluorine atoms can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for drug development .

Properties

IUPAC Name

3,5-difluoro-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O2/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWOZCXHOFTWGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10666691
Record name 3,5-Difluoro-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10666691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152434-94-1
Record name 3,5-Difluoro-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10666691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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